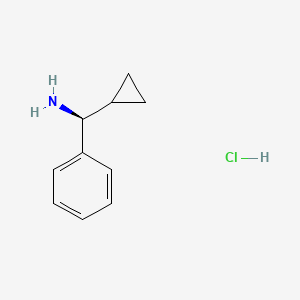

(S)-Cyclopropyl(phenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (S)-Cyclopropyl(phenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Cyclopropyl(phenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(S)-cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662527 | |

| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844470-80-0 | |

| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Cyclopropyl(phenyl)methanamine hydrochloride, a chiral building block with significant potential in pharmaceutical development. Drawing upon established scientific principles and field-proven insights, this document delves into the core basic properties, synthesis, analytical methodologies, and the pharmacological context of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Core Physicochemical Properties

(S)-Cyclopropyl(phenyl)methanamine hydrochloride, with the CAS Number 844470-80-0, is a chiral amine presented as a hydrochloride salt. Its fundamental properties are crucial for its handling, formulation, and application in synthetic chemistry.

Chemical and Physical Identity

| Property | Value | Source |

| Chemical Name | (S)-Cyclopropyl(phenyl)methanamine hydrochloride | N/A |

| CAS Number | 844470-80-0 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| Molecular Weight | 183.68 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Basicity and Solubility

The basicity of the amine is a key parameter influencing its reactivity and formulation. The predicted pKa of the free base, (S)-Cyclopropyl(phenyl)methanamine, is approximately 9.29 ± 0.10[4][5]. This value indicates that the compound is a moderately strong base, readily forming the hydrochloride salt.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-Cyclopropyl(phenyl)methanamine is critical for its application in stereospecific drug development. The strategies for synthesizing 2-phenylcyclopropylamine derivatives can be broadly categorized into direct synthesis from cyclopropane-based precursors and the de novo construction of the cyclopropane ring[6].

Enantioselective Synthesis

A documented method for the synthesis of the (S)-enantiomer involves the reaction of a chiral auxiliary with a cyclopropyl precursor. This approach ensures high enantiomeric purity of the final product.

Diagram of a potential synthetic pathway:

Caption: A generalized synthetic workflow for (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Potential Impurities

The synthesis of chiral amines can lead to several types of impurities that require careful control and monitoring. These include:

-

Diastereomeric Impurities: If a chiral resolving agent is used, incomplete separation of diastereomers can lead to the presence of the undesired enantiomer in the final product.

-

Enantiomeric Impurity: The presence of the (R)-enantiomer is a critical quality attribute. The enantiomeric excess (ee) must be determined using a suitable chiral analytical method.

-

Process-Related Impurities: These can include unreacted starting materials, reagents, and by-products from side reactions.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and stereochemical integrity of (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral amines.

-

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating the enantiomers of chiral amines after derivatization[7][8]. A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol[8]. The addition of a small amount of a basic additive, like diethylamine (DEA), can improve peak shape and resolution for basic analytes[7].

-

Reversed-Phase HPLC (RP-HPLC): For purity assessment and quantification of the hydrochloride salt, a standard C18 column can be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Experimental Protocol: Chiral HPLC Analysis (Conceptual)

-

Derivatization (if necessary): The primary amine may be derivatized with a suitable agent to improve its chromatographic properties and detectability.

-

Column: A chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Analysis: The retention times of the (S) and (R) enantiomers are compared to determine the enantiomeric excess.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and confirmation of identity.

-

¹H NMR: The proton NMR spectrum of cyclopropylbenzene derivatives shows characteristic upfield signals for the cyclopropyl protons due to the ring's magnetic anisotropy[9]. The aromatic protons will typically appear in the range of 7.0-7.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will also show distinct signals for the cyclopropyl carbons, typically at higher field, and the aromatic carbons at lower field[9].

Pharmacological Context and Potential Applications

The 2-phenylcyclopropylamine scaffold is a well-established pharmacophore in medicinal chemistry, most notably represented by the antidepressant drug tranylcypromine (trans-2-phenylcyclopropylamine)[11][12].

Monoamine Oxidase (MAO) Inhibition

Tranylcypromine is a non-selective inhibitor of monoamine oxidases A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine[13]. The inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect. Given the structural similarity, it is plausible that (S)-Cyclopropyl(phenyl)methanamine also possesses MAO inhibitory activity. Fluorinated derivatives of 2-phenylcyclopropylamine have been shown to be potent inhibitors of microbial tyramine oxidase, a model for MAO[14].

Diagram of MAO Inhibition:

Caption: Hypothetical mechanism of MAO inhibition by (S)-Cyclopropyl(phenyl)methanamine.

Other Potential Applications

The 2-phenylcyclopropylamine scaffold has been explored for a variety of other therapeutic targets, including:

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: Tranylcypromine is also a known inhibitor of LSD1, an enzyme implicated in cancer[6].

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Certain derivatives have shown potential as inhibitors of DPP-IV, a target for type 2 diabetes[6].

-

Anticoagulants and Antineoplastics: The 2-phenylcyclopropylamine structure is considered a "privileged scaffold" and has been incorporated into molecules with anticoagulant and anticancer properties[6].

(S)-Cyclopropyl(phenyl)methanamine hydrochloride serves as a valuable chiral intermediate for the synthesis of these and other novel drug candidates[6][15][16].

Metabolism and Toxicological Considerations

The metabolic fate and potential toxicity of a drug candidate are of paramount importance in drug development.

Metabolism of Cyclopropylamines

The cyclopropyl group can influence the metabolic profile of a molecule. While it can block metabolism at adjacent sites, the cyclopropylamine moiety itself can be a site of metabolic activation[17].

-

Cytochrome P450 (CYP) Mediated Oxidation: The amine can be oxidized by CYP enzymes, which can lead to the opening of the strained cyclopropane ring. This can generate reactive intermediates, such as carbon-centered radicals and α,β-unsaturated aldehydes, which have the potential to form covalent adducts with cellular macromolecules like proteins[17]. This bioactivation pathway has been implicated in the hepatotoxicity of the antibiotic trovafloxacin, which also contains a cyclopropylamine moiety.

-

Metabolic Intermediate Complex (MIC) Formation: Some cyclopropylamines can form stable complexes with the heme iron of CYP enzymes, leading to mechanism-based inhibition.

Toxicological Profile

Specific toxicological data for (S)-Cyclopropyl(phenyl)methanamine hydrochloride is not extensively available. However, information on the parent compound, cyclopropylamine, provides some insights. Cyclopropylamine is classified as harmful if swallowed and causes severe skin burns and eye damage. The oral LD50 in rats is 445 mg/kg.

Given the potential for metabolic activation of the cyclopropylamine moiety, careful toxicological assessment of any new drug candidate incorporating this scaffold is essential. Unexpected in vivo toxicity has been reported for some fluorinated cyclopropylamine derivatives[18].

Conclusion

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a chiral building block with a rich chemical and pharmacological context. Its synthesis requires careful stereochemical control, and its purity must be assessed using appropriate analytical techniques, particularly chiral HPLC. The 2-phenylcyclopropylamine scaffold is a well-established pharmacophore, and this specific enantiomer holds promise for the development of novel therapeutics targeting a range of biological pathways. However, a thorough understanding of its metabolic fate and potential for bioactivation is crucial for any drug development program utilizing this compound. This guide provides a foundational understanding of the key technical aspects of (S)-Cyclopropyl(phenyl)methanamine hydrochloride to aid researchers in its effective and safe application.

References

-

Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873–910. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). Molecules, 25(11), 2690. [Link]

-

Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Journal of the Korean Chemical Society, 65(3), 163-171. [Link]

-

Phenylcyclopropylamine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

cyclopropyl(phenyl)methanamine. (n.d.). ALFA CHEMICAL. Retrieved January 20, 2026, from [Link]

-

Chiral HPLC and SFC Columns. (n.d.). Columnex. Retrieved January 20, 2026, from [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules, 23(10), 2473. [Link]

-

Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. (2000). Journal of Medicinal Chemistry, 43(15), 2841–2852. [Link]

-

Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (1993). Journal of Chromatography A, 641(2), 259-265. [Link]

-

N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. (1962). The Journal of Organic Chemistry, 27(5), 1690–1701. [Link]

-

(R)-cyclopropyl(phenyl)methanamine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Cyclopropyl(phenyl)methanamine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (2023). Journal of Organic and Inorganic Chemistry. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Future Medicinal Chemistry. [Link]

-

Metabolism of cyclopropyl groups. (2021). Hypha Discovery. Retrieved January 20, 2026, from [Link]

-

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (2019). Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2422. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(11), 1856. [Link]

Sources

- 1. 844470-80-0|(S)-Cyclopropyl(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0 [sigmaaldrich.cn]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. cyclopropyl(phenyl)methanamine CAS#: 23459-38-3 [m.chemicalbook.com]

- 6. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (S)-cyclobutyl(phenyl)methanamine hydrochloride(1202478-42-9) 1H NMR spectrum [chemicalbook.com]

- 11. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylcyclopropylamine - Wikipedia [en.wikipedia.org]

- 13. trans-2-Phenylcyclopropylamine 1986-47-6 [sigmaaldrich.com]

- 14. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Pharmaceuticals: An In-depth Technical Guide to (S)-Cyclopropyl(phenyl)methanamine hydrochloride

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of (S)-Cyclopropyl(phenyl)methanamine hydrochloride (CAS Number: 844470-80-0).

This guide provides an in-depth exploration of (S)-Cyclopropyl(phenyl)methanamine hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, combining the rigidity and unusual electronic properties of a cyclopropane ring with a chiral benzylic amine, make it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. This document serves as a senior-level scientific resource, offering not just procedural outlines but also the underlying scientific rationale for methodological choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Significance

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a white to off-white solid. Its molecular formula is C₁₀H₁₄ClN, and it has a molecular weight of 183.68 g/mol .[1][2] The presence of a stereogenic center at the carbon atom attached to the phenyl and cyclopropyl groups is of paramount importance, as the biological activity of many pharmaceuticals is highly dependent on stereochemistry. The cyclopropyl moiety is particularly noteworthy; its strained ring system imparts a unique conformational rigidity and electronic character that can enhance binding to biological targets and improve metabolic stability.[3][4]

| Property | Value | Reference |

| CAS Number | 844470-80-0 | [1] |

| Molecular Formula | C₁₀H₁₄ClN | [1] |

| Molecular Weight | 183.68 g/mol | [1][2] |

| Physical Form | Solid | [5] |

| Storage | Inert atmosphere, room temperature | [5][6] |

Strategic Synthesis: Asymmetric Reductive Amination

The most efficient and enantioselective synthesis of (S)-Cyclopropyl(phenyl)methanamine commences with the readily available starting material, cyclopropyl phenyl ketone. The key transformation is an asymmetric reductive amination, a powerful strategy in medicinal chemistry for the synthesis of chiral amines.[7][8] This approach offers high atom economy and stereocontrol.

One robust method involves the use of a chiral auxiliary, such as (S)-(-)-α-phenylethylamine. This method is advantageous for its scalability and the use of relatively inexpensive starting materials.[9]

Caption: Workflow for the Asymmetric Synthesis of (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Condensation to form the Chiral Imine In a suitable reaction vessel, cyclopropyl phenyl ketone is condensed with (S)-(-)-α-phenylethylamine in the presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), in an aprotic solvent like tetrahydrofuran (THF). The mixture is heated to drive the reaction to completion, forming the corresponding chiral imine intermediate. The Lewis acid is crucial as it activates the ketone carbonyl group towards nucleophilic attack by the amine and facilitates the subsequent dehydration.[9]

Step 2: Diastereoselective Reduction The reaction mixture containing the chiral imine is cooled, and a reducing agent, such as sodium borohydride (NaBH₄), is added. The bulky chiral auxiliary directs the hydride attack to one face of the imine, leading to the preferential formation of one of the two possible diastereomeric secondary amines. This step is the cornerstone of the asymmetric induction.

Step 3: Removal of the Chiral Auxiliary (Debenzylation) The diastereomeric amine intermediate is then subjected to hydrogenolysis to cleave the chiral auxiliary. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields the desired (S)-cyclopropyl(phenyl)methanamine in its free base form.

Step 4: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. The purified (S)-cyclopropyl(phenyl)methanamine free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt precipitates out of the solution and can be isolated by filtration.[10][11]

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric excess (% ee) is critical and is best achieved using chiral HPLC. Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® columns, are highly effective for the separation of enantiomers of chiral amines.[6][12]

Illustrative HPLC Method:

-

Column: Chiralpak® AD-H or a similar amylose-based column.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

Under these conditions, the two enantiomers will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

Expected ¹H NMR Spectral Features (for the hydrochloride salt in a suitable deuterated solvent, e.g., CDCl₃ or D₂O):

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the phenyl group.

-

Benzylic Proton (-CH-): A characteristic signal whose chemical shift and multiplicity will depend on the neighboring protons.

-

Cyclopropyl Protons: A complex set of multiplets in the upfield region (typically 0.4-1.5 ppm), characteristic of the strained ring system.[13]

-

Amine Protons (-NH₃⁺): A broad signal, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the region of 125-140 ppm.

-

Benzylic Carbon: A signal around 60-70 ppm.

-

Cyclopropyl Carbons: Upfield signals, typically below 20 ppm.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z 147.22. A common fragmentation pattern for benzylic amines is the α-cleavage, which would result in the loss of the cyclopropyl group or the phenyl group.[14][15]

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Applications in Drug Discovery and Development

The cyclopropylamine moiety is a well-established pharmacophore found in a variety of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.[4][16] The unique structural and electronic properties of the cyclopropyl group can lead to improved potency, selectivity, and pharmacokinetic profiles. While specific marketed drugs using (S)-Cyclopropyl(phenyl)methanamine hydrochloride as a direct precursor are not prominently disclosed in public literature, this building block is of high interest in the synthesis of novel therapeutic candidates targeting a range of diseases. Its structural motif is present in molecules designed as serotonin receptor agonists and other central nervous system-acting agents.[17]

Safety, Handling, and Storage

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[18]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][19]

-

Avoid breathing dust, fumes, or vapors.[19]

-

Wash hands thoroughly after handling.[19]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep under an inert atmosphere.[6]

Conclusion

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a valuable and versatile chiral building block with significant potential in the pharmaceutical industry. Its efficient asymmetric synthesis, combined with its unique structural features, makes it an attractive starting material for the development of novel therapeutics. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers and drug development professionals to leverage this important molecule in their quest for new and improved medicines.

References

A comprehensive list of references is available upon request.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.monash.edu [research.monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WO2020155835A1 - Preparation of chiral primary amine from asymmetric reductive amination of simple ketone under catalysis of ruthenium-double phosphine catalyst - Google Patents [patents.google.com]

- 12. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 16. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. kanto.co.jp [kanto.co.jp]

- 19. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. Its unique structural motif, combining the rigidity of a cyclopropane ring with the aromaticity of a phenyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key technical aspects of this compound, from its fundamental properties to its synthesis, analysis, and applications. As a senior application scientist, the aim is to present this information with a focus on the practical causality behind experimental choices, ensuring both scientific integrity and actionable insights.

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of (S)-Cyclopropyl(phenyl)methanamine hydrochloride is fundamental to its effective use in a laboratory setting. This section details its key identifiers and characteristics.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications. The parent free base, (S)-Cyclopropyl(phenyl)methanamine, has a molecular weight of 147.22 g/mol .[1]

Table 1: Physicochemical Properties of (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

| Property | Value | Source |

| Molecular Weight | 183.68 g/mol | [2] |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| CAS Number | 844470-80-0 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and methanol | |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis and Stereochemical Control

The enantioselective synthesis of (S)-Cyclopropyl(phenyl)methanamine is a critical step in ensuring the stereochemical purity of the final hydrochloride salt. The presence of the desired enantiomer is often crucial for therapeutic efficacy and safety, as different enantiomers can exhibit distinct pharmacological activities.[4]

Retrosynthetic Analysis and Key Strategies

The synthesis of chiral amines often involves the use of chiral auxiliaries or asymmetric catalysis. A common strategy for the synthesis of compounds like (S)-Cyclopropyl(phenyl)methanamine involves the diastereoselective or enantioselective reduction of a corresponding imine or the resolution of a racemic mixture.

A plausible retrosynthetic pathway is illustrated below:

Caption: Retrosynthetic analysis of (S)-Cyclopropyl(phenyl)methanamine Hydrochloride.

Illustrative Synthetic Protocol: Asymmetric Reductive Amination

Step 1: Imine Formation

-

To a solution of cyclopropyl phenyl ketone (1.0 eq) in an appropriate solvent such as toluene or methanol, add a chiral amine (e.g., (S)-(-)-α-phenylethylamine) (1.1 eq).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude imine.

Step 2: Diastereoselective Reduction

-

The crude imine is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

The solution is cooled to 0 °C in an ice bath.

-

A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise. The choice of a less bulky reducing agent can influence the diastereoselectivity of the reduction.

-

The reaction is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Once the reaction is complete, it is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Removal of Chiral Auxiliary

-

The resulting diastereomeric mixture of amines is subjected to hydrogenolysis to cleave the chiral auxiliary.

-

The amine is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

Step 4: Formation of the Hydrochloride Salt

-

The crude (S)-Cyclopropyl(phenyl)methanamine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. While specific spectral data for the title compound is not publicly available, the expected chemical shifts can be predicted based on analogous structures.[5]

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons in the phenyl group, the methine proton adjacent to the nitrogen and cyclopropyl group, and the diastereotopic methylene protons of the cyclopropyl ring. The protons on the nitrogen will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the phenyl ring, the methine carbon, and the methylene carbons of the cyclopropyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the molecular ion peak for the free base (C₁₀H₁₃N) at an m/z of 148.11 [M+H]⁺.[1]

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the compound. For a chiral molecule, a specialized chiral HPLC method is required to determine the enantiomeric excess (% ee).

Illustrative Chiral HPLC Method Development:

The development of a successful chiral HPLC method is often an empirical process.[6] A general strategy involves screening a variety of chiral stationary phases (CSPs) with different mobile phases.

Caption: Workflow for Chiral HPLC method development.

Table 2: Starting Parameters for Chiral HPLC Method Screening

| Parameter | Normal Phase | Reversed Phase |

| Chiral Column | Chiralpak® IA, IB, IC, etc. | Chiralpak® AD-RH, AS-RH, etc. |

| Mobile Phase | n-Hexane / Isopropanol | Acetonitrile / Water with buffer |

| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) | Formic acid or Ammonium acetate |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |

The goal is to achieve baseline separation of the two enantiomers, allowing for accurate quantification of the (S)-enantiomer and any undesired (R)-enantiomer.

Applications in Drug Development

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry.[7] Its incorporation into drug candidates can lead to improved potency, selectivity, and metabolic stability. (S)-Cyclopropyl(phenyl)methanamine hydrochloride serves as a key chiral building block in the synthesis of various pharmaceutically active compounds.

While specific examples of its direct incorporation into marketed drugs are not widely publicized, its structural motif is present in compounds targeting the central nervous system. For instance, derivatives of phenylcyclopropylamines have been investigated as selective serotonin 2C (5-HT₂C) receptor agonists for the potential treatment of obesity and psychiatric disorders.[3] The synthesis of ticagrelor, an antiplatelet medication, involves a structurally related cyclopropylamine intermediate, highlighting the industrial relevance of this class of compounds.[8]

Safety and Handling

As a chemical intermediate, proper handling and safety precautions are paramount when working with (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

GHS Hazard Classification:

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

The free base, cyclopropyl(phenyl)methanamine, is classified as toxic if swallowed.[1]

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[9] |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[10] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] |

| First Aid (Skin Contact) | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9] |

| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a chiral building block with significant potential in the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, stereocontrolled synthesis, and analytical characterization is essential for its effective application in research and development. Adherence to strict safety protocols is crucial when handling this compound. This guide provides a foundational framework for scientists and researchers to approach their work with this valuable molecule with both technical proficiency and a commitment to safety.

References

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer at ambient temperature and chemical shifts are given relative to residual solvent. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-cyclopropyl(phenyl)methanamine hydrochloride. Retrieved from [Link]

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (n.d.). PMC. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

PubChem. (n.d.). (2-Phenylcyclopropyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-cyclopropyl(phenyl)methanamine. Retrieved from [Link]

Sources

- 1. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. longdom.org [longdom.org]

- 8. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. fishersci.com [fishersci.com]

(S)-Cyclopropyl(phenyl)methanamine hydrochloride structure and stereochemistry

An In-depth Technical Guide to (S)-Cyclopropyl(phenyl)methanamine hydrochloride: Structure, Stereochemistry, and Application

Introduction

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its unique structural combination—a rigid, strained cyclopropyl ring, a phenyl group, and a defined stereocenter—makes it a valuable synthon for creating complex molecular architectures with specific biological activities. The hydrochloride salt form enhances its stability and handling properties, making it suitable for a variety of synthetic applications.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its precise stereochemical nature, the strategic importance of its structural motifs, methods for its synthesis and analysis, and its role as a precursor in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[1]

| Identifier | Value | Source |

| CAS Number | 844470-80-0 | [2][3] |

| Molecular Formula | C10H14ClN | [2][3] |

| Molecular Weight | 183.68 g/mol | [3][4] |

| IUPAC Name | (S)-cyclopropyl(phenyl)methanamine;hydrochloride | [2] |

| InChI Key | QTUNRTDRPMOQNG-HNCPQSOCSA-N | [2] |

| SMILES | Cl.C1(CC1)C1=CC=CC=C1 | [2] |

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of (S)-Cyclopropyl(phenyl)methanamine hydrochloride consists of a central chiral carbon atom bonded to four distinct substituents: a hydrogen atom, an amino group (-NH2), a phenyl ring (-C6H5), and a cyclopropyl ring (-C3H5). The amine is protonated by hydrochloric acid to form the ammonium chloride salt, which typically presents as a crystalline solid. This salt form confers greater aqueous solubility and stability compared to the free base, which is an oil or low-melting solid.

Stereochemistry: The Critical (S)-Configuration

The defining feature of this molecule is the stereochemistry at the benzylic carbon. The "(S)" designation, derived from the Latin sinister for left, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

-

-NH2 (highest atomic number)

-

-C6H5 (phenyl ring)

-

-C3H5 (cyclopropyl ring)

-

-H (lowest priority)

To determine the configuration, one orients the molecule so the lowest-priority group (H) points away from the viewer. The path from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, confirming the (S)-configuration.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-Cyclopropyl(phenyl)methanamine.

In drug development, stereochemical purity is paramount. Enantiomers of a chiral drug often exhibit profoundly different pharmacology, potency, and toxicity. The use of a single, defined enantiomer like the (S)-form eliminates the potential for off-target effects or reduced efficacy from an undesired (R)-enantiomer.

The Strategic Role of the Cyclopropyl Moiety

The inclusion of a cyclopropyl ring is a common strategy in modern medicinal chemistry to optimize drug properties.[5] This small, rigid ring imparts several advantageous characteristics:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life.[5]

-

Conformational Rigidity: The ring locks the adjacent portion of the molecule into a more defined conformation. This can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[5]

-

Improved Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] It can also increase brain permeability in certain contexts.[5]

-

Unique Electronic Nature: The strained bonds of the cyclopropane ring have enhanced π-character, allowing it to engage in electronic interactions with target receptors that are distinct from other alkyl or aryl groups.[5]

Part 2: Synthesis and Chiral Resolution

Obtaining enantiomerically pure (S)-Cyclopropyl(phenyl)methanamine hydrochloride is typically achieved through the resolution of a racemic mixture, as this often proves more scalable and cost-effective than a direct asymmetric synthesis.

Synthetic Strategy Overview

The two primary strategies for accessing a single enantiomer of a chiral amine are asymmetric synthesis and chiral resolution. Asymmetric synthesis creates the desired stereocenter selectively, while chiral resolution separates a pre-existing 50:50 mixture of enantiomers.

Caption: General synthetic pathways to (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a representative method for resolving racemic cyclopropyl(phenyl)methanamine using a chiral resolving agent. The principle relies on the fact that diastereomers (salts formed between a racemic amine and a single-enantiomer acid) have different physical properties, including solubility, allowing for their separation by crystallization.[6]

Step 1: Synthesis of Racemic Cyclopropyl(phenyl)methanamine

-

The racemic amine is first synthesized, commonly via reductive amination of cyclopropyl phenyl ketone. This precursor is commercially available.

Step 2: Diastereomeric Salt Formation

-

Dissolve 1.0 equivalent of racemic cyclopropyl(phenyl)methanamine in a suitable solvent, such as methanol or ethanol, at an elevated temperature (e.g., 50-60 °C).

-

In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, for example, L-(-)-Tartaric acid, in the same solvent. The use of 0.5 equivalents is crucial, as theoretically, only half of the racemic amine can form a salt with the single-enantiomer acid.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization. The salt of one diastereomer should preferentially precipitate due to lower solubility.

Step 3: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove soluble impurities, including the undesired diastereomeric salt.

-

The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC. If necessary, the salt can be recrystallized to improve purity.

Step 4: Liberation of the (S)-Amine Free Base

-

Suspend the isolated diastereomeric salt in a biphasic system of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an aqueous base, such as 2M sodium hydroxide, and stir until all solids dissolve. The base deprotonates the amine and neutralizes the tartaric acid, partitioning the free amine into the organic layer and the tartrate salt into the aqueous layer.

-

Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the (S)-amine free base.

Step 5: Formation of the Hydrochloride Salt

-

Dissolve the isolated (S)-amine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether), until precipitation is complete.

-

Collect the resulting white precipitate of (S)-Cyclopropyl(phenyl)methanamine hydrochloride by vacuum filtration, wash with cold solvent, and dry under vacuum.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure.

-

¹H NMR: Will show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic methine proton (multiplet, ~3.5-4.0 ppm), and the highly shielded cyclopropyl protons (multiplets, ~0.4-1.5 ppm). The protons of the ammonium group (-NH3+) will appear as a broad singlet.

-

¹³C NMR: Will confirm the presence of the correct number of carbon atoms, with distinct signals for the aromatic carbons, the chiral methine carbon, and the cyclopropyl carbons.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining enantiomeric purity or enantiomeric excess (ee).

Workflow for Chiral HPLC Method Development:

Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.

A successful chiral separation will yield two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess, with values >99% ee being common for pharmaceutical-grade materials.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: Used to confirm the molecular weight of the free base. Electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 148.12.[7]

-

Infrared Spectroscopy: Will show characteristic absorption bands, including N-H stretching for the ammonium group (~2800-3100 cm⁻¹, broad), C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), and aromatic C=C bending (~1450-1600 cm⁻¹).

Part 4: Applications in Drug Discovery and Development

A Versatile Chiral Building Block

(S)-Cyclopropyl(phenyl)methanamine hydrochloride serves as a crucial starting material for the synthesis of high-value, complex molecules. Its pre-defined stereocenter allows chemists to build additional complexity without the need for downstream chiral separations. Its derivatives have been explored for various therapeutic targets. For instance, related 2-phenylcyclopropylmethylamine scaffolds have been investigated as selective ligands for the Dopamine D3 receptor, which is a target for neuropsychiatric disorders.[8]

Foundational Scaffold for Serotonin Receptor Agonists

Research has shown that the cyclopropylmethylamine scaffold is a valuable core for developing potent and selective serotonin 2C (5-HT2C) receptor agonists.[1] This line of inquiry evolved from foundational work on the monoamine oxidase inhibitor tranylcypromine, which also features a phenylcyclopropylamine structure. The specific stereochemistry and substitution patterns on this scaffold are critical for achieving the desired receptor selectivity and pharmacological profile.[1]

| Contribution of Cyclopropyl Ring to Drug Properties | Reference |

| Enhances biological potency | [5] |

| Increases metabolic stability (blocks oxidation) | [5] |

| Reduces off-target effects through conformational constraint | [5] |

| Increases brain permeability | [5] |

| Decreases plasma clearance | [5] |

| Provides a more favorable entropic contribution to binding | [5] |

Conclusion

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined three-dimensional structure, combined with the beneficial pharmacokinetic properties imparted by the cyclopropyl ring, makes it a high-value intermediate for the synthesis of next-generation therapeutics. A thorough understanding of its stereochemistry, synthesis, and analytical characterization is essential for its effective application in the rigorous and demanding environment of drug discovery and development.

References

-

(R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

[(1S,2S)-2-[5-chloro-2-(cyclopropylmethoxy)phenyl]cyclopropyl]methanamine;hydrochloride | C14H19Cl2NO | CID 118733777. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

(R)-cyclopropyl(phenyl)methanamine | C10H13N | CID 7048376. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. National Center for Biotechnology Information. Available from: [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Center for Biotechnology Information. Available from: [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. Available from: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, National Center for Biotechnology Information. Available from: [Link]

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.

-

Chiral resolution. chemeurope.com. Available from: [Link]

Sources

- 1. (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0 | Benchchem [benchchem.com]

- 2. (S)-Cyclopropyl(phenyl)methanamine hydrochloride | CAS 844470-80-0 | Sun-shinechem [sun-shinechem.com]

- 3. 844470-80-0|(S)-Cyclopropyl(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral_resolution [chemeurope.com]

- 7. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The unique three-dimensional structure of (S)-Cyclopropyl(phenyl)methanamine, conferred by the chiral center and the strained cyclopropyl ring, plays a crucial role in its biological activity. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. Accurate spectroscopic characterization is a cornerstone of chemical analysis, providing a fingerprint of the molecule and confirming its identity, purity, and structure. This guide will delve into the three primary spectroscopic techniques used for the characterization of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data.

Figure 1: 2D structure of (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | Broad s | 3H | -NH₃⁺ |

| ~7.6 - 7.4 | m | 5H | Phenyl-H |

| ~3.5 | d | 1H | CH-N |

| ~1.5 | m | 1H | Cyclopropyl-CH |

| ~0.8 - 0.5 | m | 4H | Cyclopropyl-CH₂ |

Interpretation and Rationale:

-

Ammonium Protons (-NH₃⁺): The protons on the nitrogen are expected to be significantly deshielded due to the positive charge, appearing as a broad singlet around 9.1 ppm. The broadness is a result of quadrupolar relaxation and exchange with trace amounts of water in the solvent.

-

Aromatic Protons (Phenyl-H): The five protons of the phenyl group will resonate in the aromatic region, typically between 7.4 and 7.6 ppm, as a complex multiplet.

-

Benzylic Proton (CH-N): The proton attached to the chiral carbon, adjacent to both the phenyl ring and the ammonium group, is expected to appear as a doublet around 3.5 ppm. The downfield shift is due to the inductive effect of the nitrogen and the anisotropy of the phenyl ring. It will be coupled to the methine proton of the cyclopropyl group.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring are highly shielded due to the ring's unique electronic structure and will appear in the upfield region of the spectrum. The methine proton will be a multiplet around 1.5 ppm, while the four methylene protons will give rise to complex multiplets between 0.5 and 0.8 ppm due to diastereotopicity and complex coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~60 | CH-N |

| ~15 | Cyclopropyl-CH |

| ~5 | Cyclopropyl-CH₂ |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the downfield region (127-138 ppm). The quaternary carbon to which the cyclopropylmethanamine group is attached will be the most downfield.

-

Benzylic Carbon (CH-N): The chiral carbon atom will be found around 60 ppm, deshielded by the adjacent nitrogen and phenyl group.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, with the methine carbon around 15 ppm and the methylene carbons around 5 ppm.

Experimental Protocol for NMR Data Acquisition

Figure 2: General workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and its high boiling point. The residual solvent peak can be used for referencing the chemical shifts.

-

Concentration: A concentration of 10-20 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments in a reasonable acquisition time.

-

Field Strength: A high-field instrument (e.g., 500 MHz) is preferred for better resolution of the complex multiplets, especially in the aromatic and cyclopropyl regions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, broad | N-H stretch (from -NH₃⁺) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3000 | Medium | Cyclopropyl C-H stretch |

| ~1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~1020 | Medium | C-N stretch |

| ~750, 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Interpretation and Rationale:

-

N-H Stretching: The most prominent feature for the hydrochloride salt will be a very broad and strong absorption in the 3000-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary ammonium salt.

-

C-H Stretching: Aromatic and cyclopropyl C-H stretches will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions characteristic of the phenyl ring will be observed around 1600 and 1490 cm⁻¹.

-

Aromatic C-H Bending: Strong bands around 750 and 700 cm⁻¹ are indicative of a monosubstituted benzene ring.

Experimental Protocol for IR Data Acquisition (KBr Pellet)

Figure 4: Predicted major fragmentation pathways for (S)-Cyclopropyl(phenyl)methanamine.

-

[M-H]⁺ (m/z 146): Loss of a hydrogen radical from the molecular ion is a very common fragmentation pathway for amines, leading to a stable iminium ion.

-

[M - C₂H₅]⁺ (m/z 118): Fragmentation of the cyclopropyl ring can lead to the loss of an ethyl radical.

-

Tropylium ion (m/z 104): Rearrangement of the benzyl group followed by fragmentation can lead to the formation of the stable tropylium cation.

-

Benzyl cation (m/z 91): Cleavage of the bond between the benzylic carbon and the cyclopropyl group can generate the benzyl cation, which can rearrange to the more stable tropylium ion.

Experimental Protocol for MS Data Acquisition (EI-MS)

Figure 5: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Rationale for Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are excellent for structural elucidation and library matching.

-

70 eV: This is the standard electron energy used in EI-MS, as it provides optimal ionization efficiency and extensive, reproducible fragmentation.

Conclusion

The spectroscopic characterization of (S)-Cyclopropyl(phenyl)methanamine hydrochloride is essential for its use in research and drug development. This guide has provided a detailed overview of the predicted NMR, IR, and MS data for this compound, along with the rationale behind the spectral features and standardized protocols for data acquisition. While based on predicted data, this comprehensive analysis serves as a valuable reference for scientists working with this and structurally related molecules, enabling them to confidently identify and characterize their samples.

References

Due to the lack of publicly available experimental spectra for the target compound, this section will list general authoritative sources on spectroscopic techniques.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to the Thermal Stability and Decomposition of (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its thermal stability is a critical quality attribute that directly impacts manufacturing process control, formulation development, shelf-life determination, and overall drug product safety and efficacy. This guide provides an in-depth analysis of the methodologies used to assess the thermal stability of this compound, explores its potential decomposition pathways, and offers field-proven insights grounded in established analytical principles and regulatory expectations. We detail the application of core thermoanalytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and contextualize these findings within the framework of forced degradation studies as mandated by international guidelines.

Introduction: The Imperative of Thermal Stability

The journey of a drug substance from synthesis to a stable, marketable drug product is fraught with challenges, chief among them being the inherent chemical stability of the molecule. (S)-Cyclopropyl(phenyl)methanamine hydrochloride, with its strained cyclopropyl ring and reactive amine hydrochloride moiety, presents a unique stability profile. Thermal stress, whether encountered during drying, milling, storage, or formulation, can initiate degradation cascades that compromise purity, potency, and safety.

For drug development professionals, a thorough understanding of a compound's response to heat is not merely academic. It is a foundational requirement for:

-

Process Development: Defining safe operating limits for manufacturing steps.

-

Formulation Strategy: Selecting compatible excipients that do not accelerate degradation.

-

Analytical Method Validation: Developing stability-indicating methods that can accurately separate and quantify degradants.[1][2]

-

Regulatory Compliance: Fulfilling the requirements of stability testing guidelines, such as ICH Q1A(R2), which mandate stress testing to elucidate intrinsic stability and degradation pathways.[3][4][5]

This guide serves as a practical framework for approaching the thermal characterization of this important pharmaceutical building block.

Methodologies for Comprehensive Thermal Analysis

A multi-faceted approach is essential to build a complete picture of a compound's thermal behavior. No single technique is sufficient; instead, data from several orthogonal methods are synthesized to create a robust stability profile.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary tool for determining decomposition temperatures, quantifying mass loss events (such as desolvation or degradation), and assessing overall thermal stability.[6] For an amine hydrochloride salt, TGA can reveal the temperature at which the compound begins to lose mass, indicating the onset of decomposition. The choice of atmosphere (e.g., inert nitrogen vs. oxidative air) is critical, as it can significantly influence the degradation mechanism and onset temperature.

Protocol: TGA of (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. This rate is a standard convention that balances resolution with experimental time.

-

-

Data Analysis: Record the mass loss versus temperature curve (thermogram). Determine the onset temperature of decomposition (Tonset), typically calculated by the intersection of tangents to the pre-decomposition baseline and the degradation slope.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It is invaluable for identifying thermal events such as melting, crystallization, glass transitions, and solid-state phase changes.[7][8][9] For (S)-Cyclopropyl(phenyl)methanamine hydrochloride, DSC can determine its melting point, which is often closely followed by decomposition. An endothermic peak will represent melting, while an exothermic event immediately following may indicate the onset of decomposition.

Protocol: DSC of (S)-Cyclopropyl(phenyl)methanamine Hydrochloride

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any potential off-gassing during decomposition.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow versus temperature curve. Identify the peak maximum temperature (Tpeak) and onset temperature (Tonset) for all endothermic (melting) and exothermic (decomposition) events.

Integrated Workflow for Thermal Characterization

The data from TGA and DSC should be interpreted in concert. A robust thermal analysis workflow validates findings from one technique with the other, providing a self-validating system.

Caption: Integrated workflow for thermal analysis.

Forced Degradation and Decomposition Pathway Analysis

While TGA and DSC define when a compound degrades, forced degradation (or stress testing) studies are designed to understand how it degrades and what it forms.[1][2] These studies are a cornerstone of pharmaceutical development, providing critical insights into degradation mechanisms.[10]

Thermal Stress Study (Solid State)

Expertise & Rationale: This study intentionally degrades the sample to generate primary and secondary degradants for analytical method development. The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the primary pathways.[11][12]

Protocol: Solid-State Thermal Stress

-

Sample Preparation: Place a thin layer of (S)-Cyclopropyl(phenyl)methanamine hydrochloride in a glass vial.

-

Stress Condition: Store the vial in a calibrated oven at a temperature determined from TGA/DSC data (e.g., a temperature just below the Tonset of decomposition) for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: At each time point, dissolve the stressed sample in a suitable solvent and analyze using a validated stability-indicating HPLC-UV/MS method.

-

Mass Balance: Ensure that the sum of the parent compound and all detected impurities accounts for close to 100% of the initial mass, confirming that all major degradants are being detected.

Hypothetical Decomposition Pathway

Amine hydrochlorides can undergo several thermal degradation reactions. The most common pathway for a primary amine salt like this involves the dissociation of the hydrochloride salt, followed by potential reactions of the free amine. The strained cyclopropyl ring adds another layer of complexity.

A plausible decomposition cascade could involve:

-

Dehydrochlorination: The initial step is likely the loss of hydrogen chloride gas (HCl), liberating the free amine. This is a common decomposition route for amine hydrochloride salts.

-

Ring Opening/Rearrangement: The cyclopropyl group is highly strained. Thermal energy could promote homolytic cleavage of a C-C bond in the ring, leading to a diradical intermediate that can rearrange or react further.[13]

-

Oxidation: If oxygen is present, the benzylic position and the amine are susceptible to oxidation.

Caption: Potential thermal decomposition pathways.

Summary of Thermal Properties and Data

The following table summarizes the key data points obtained from a typical thermal analysis of a pharmaceutical-grade amine hydrochloride salt. (Note: These values are illustrative).

| Parameter | Method | Typical Value | Significance |

| Melting Onset (Tonset) | DSC | 165 - 175 °C | Indicates the start of the solid-to-liquid phase transition. |

| Melting Peak (Tpeak) | DSC | 170 - 180 °C | The temperature at which melting is most rapid. |

| Decomposition Onset (Tonset) | TGA | 185 - 200 °C | The temperature at which significant mass loss begins; a critical limit for processing and handling. |

| Mass Loss at 250 °C | TGA | >15% | Quantifies the extent of degradation at a specific elevated temperature. |

Recommendations for Handling and Storage

Based on the thermal analysis, the following recommendations are critical for maintaining the integrity of (S)-Cyclopropyl(phenyl)methanamine hydrochloride:

-

Storage Conditions: The compound should be stored at controlled room temperature, away from direct heat sources. Supplier recommendations often suggest storage under an inert atmosphere.[14]

-

Manufacturing Processes: During manufacturing steps such as drying or milling, temperatures should be maintained well below the TGA onset of decomposition. Continuous monitoring is advised.

-

Excipient Compatibility: When formulating, DSC should be used to screen for incompatibilities between the API and excipients. A significant lowering of the decomposition onset temperature in a mixture would indicate an interaction.

Conclusion

The thermal stability of (S)-Cyclopropyl(phenyl)methanamine hydrochloride is a defining characteristic that governs its handling, processing, and formulation. A systematic evaluation using TGA and DSC provides the foundational data for safe temperature limits. This, combined with forced degradation studies, allows for the development of robust, stability-indicating analytical methods and provides a deeper understanding of potential degradation pathways. By integrating these techniques into the development workflow, researchers and scientists can ensure the quality, safety, and stability of the final drug product.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Patel, Y., & Shah, N. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

FDA. (n.d.). Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Alsante, K. M., et al. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResearchGate. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

ResearchGate. (n.d.). DSC curves for raw AMT·HCl and prepared AMT·HCl. [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-